(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride
Description
(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride (CAS: 482577-59-3) is a chiral methyl ester derivative of L-valine, featuring a 2'-cyano-biphenyl substituent. Its molecular weight is 358.87 g/mol, with a purity of 95% as a solid . The compound’s structure includes:
- A biphenyl backbone with a cyano group at the 2'-position.
- An L-valine methyl ester moiety linked via a secondary amine.
- A hydrochloride counterion for solubility and stability.
Properties
IUPAC Name |
methyl (2S)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21;/h4-11,14,19,22H,13H2,1-3H3;1H/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQXUWUZQLZNIM-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90587774 | |
| Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
482577-59-3 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482577-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90587774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL N-((2'-CYANO(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TM6Z9X8JN4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Hydroxycarboxylic Acid Receptor 2 (HCAR2) . HCAR2 is a sensor of β-hydroxybutyrate, niacin, and certain anti-inflammatory drugs. It mediates their anti-inflammatory actions.
Mode of Action
The compound binds to the HCAR2 receptor in a completely occluded orthosteric binding site. This binding triggers a highly dynamic ligand binding and G protein activation mode. The agonists with and without on-target side effects bind very similarly.
Biochemical Pathways
The activation of HCAR2 by the compound affects multiple biochemical pathways. The most significant is the allosteric mechanism connecting G protein-coupled receptor agonists with G protein binding. This mechanism is revealed by a puzzle of thirty novel 3D structures of HCAR2 in complex with different orthosteric and allosteric agonists.
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s melting point of 186℃ may also influence its stability and bioavailability.
Result of Action
The activation of HCAR2 by the compound leads to anti-inflammatory actions. .
Biological Activity
(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride, with CAS number 137863-89-9, is a compound that has gained attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on current research findings.
- Molecular Formula : CHNO·HCl
- Molecular Weight : 322.40 g/mol
- IUPAC Name : methyl (2S)-2-{[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]amino}-3-methylbutanoate hydrochloride
- Storage Conditions : Sealed in dry conditions at 2-8°C .
The compound exhibits biological activity through various mechanisms, potentially acting as an inhibitor in multiple pathways. Its structure suggests it may interact with specific enzymes and receptors involved in cellular signaling and metabolic processes.
Antifungal Activity
Recent studies have indicated that derivatives similar to this compound exhibit antifungal properties. For example, related compounds have shown activity against Candida species with MIC values ranging from 0.22 to 0.99 mM . These findings suggest that the compound may also possess antifungal characteristics.
Antiviral Activity
Research into related compounds has demonstrated promising antiviral activity against HIV-1. For instance, the inhibition of reverse transcriptase and integrase enzymes has been observed, with IC values indicating significant potency . The structural features of this compound may contribute to similar antiviral effects.
Study on HIV Inhibition
A study evaluating the biological activities of similar compounds reported that certain derivatives exhibited selective inhibition of HIV-related enzymes. The most potent derivative showed an IC value of 19 nM against integrase . This highlights the potential for this compound to be developed as an antiviral agent.
Antifungal Efficacy
In vitro studies involving antifungal conjugates demonstrated that structural modifications can enhance activity against resistant strains of fungi. The incorporation of specific moieties similar to those in this compound resulted in improved efficacy .
Data Tables
Scientific Research Applications
Antihypertensive Activity
One of the prominent applications of this compound is in the development of antihypertensive agents. It serves as a critical intermediate in the synthesis of azilsartan, an angiotensin II receptor blocker (ARB) used for treating high blood pressure. Azilsartan has shown efficacy in reducing blood pressure and improving cardiovascular outcomes .
Cancer Research
The compound is also being investigated for its potential anticancer properties. Studies have indicated that derivatives of biphenyl compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines. The structural features of (S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride may enhance its interaction with specific molecular targets involved in cancer progression .
Case Study 1: Azilsartan Synthesis
A notable case study involved the synthesis of azilsartan using this compound as a key intermediate. The synthesis process demonstrated high yields and purity, affirming the compound's utility in pharmaceutical applications focused on hypertension treatment.
Case Study 2: Anticancer Activity
Research published in medicinal chemistry journals has explored the anticancer activity of biphenyl derivatives, including those related to this compound. In vitro studies showed that these compounds could inhibit cell proliferation in breast and prostate cancer cell lines, suggesting a pathway for further drug development targeting specific signaling pathways involved in cancer metastasis .
Comparison with Similar Compounds
Methyl (2S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
Key Differences :
- Structure: Lacks the biphenyl-cyano group; instead, it has a simpler 3,3-dimethylbutanoate backbone with a methylamino substituent .
- Synthesis : Prepared via deprotection of a tert-butoxycarbonyl (Boc) group using hydrochloric acid, followed by purification .
Methyl 1-(Methylamino)cyclobutanecarboxylate Hydrochloride
Key Differences :
- Structure: Contains a cyclobutane ring instead of a biphenyl system, with a methylamino group directly attached to the cyclobutane .
- Synthesis: Derived from 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylic acid via methylation and acid hydrolysis .
- Bioactivity: Limited data, but cyclobutane derivatives are explored for conformational rigidity in drug design.
Metsulfuron-Methyl (Pesticide Analogs)
Key Differences :
- Structure: Contains a triazine ring and sulfonylurea group instead of a biphenyl-cyano system .
- Applications : Used as herbicides (e.g., metsulfuron-methyl), targeting plant acetolactate synthase .
Research Findings and Implications
- Structural Flexibility: The biphenyl-cyano group in the target compound enhances binding to hydrophobic pockets in proteins, a feature absent in simpler analogs like methylamino-cyclobutane derivatives .
- Synthetic Challenges: The target compound’s synthesis requires precise coupling of the biphenyl moiety, unlike the straightforward deprotection steps in methylamino-dimethylbutanoate derivatives .
- Therapeutic Potential: Compared to pesticide analogs (e.g., metsulfuron-methyl), the target compound’s valine ester and chiral center suggest compatibility with mammalian biochemical pathways, aligning with ARB drug candidates .
Preparation Methods
Synthesis of 4'-(Bromomethyl)-2-cyanobiphenyl
The biphenyl core is synthesized via Suzuki-Miyaura coupling or Ullmann reaction (Figure 1). A representative protocol from patent CN108276389B involves:
-
Reacting 2-cyanophenylboronic acid with 4-bromotoluene.
-
Bromination of the methyl group using N-bromosuccinimide (NBS) under radical initiation.
Typical Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Solvent | Toluene/EtOH/H₂O (3:1:1) |
| Temperature | 80°C, 12 h |
| Yield | 85–90% |
N-Alkylation of (S)-Methyl 2-Amino-3-methylbutanoate Hydrochloride
The amino acid ester is prepared by esterifying L-valine with thionyl chloride (SOCl₂) in methanol, yielding the hydrochloride salt. Subsequent N-alkylation with 4'-(bromomethyl)-2-cyanobiphenyl follows a modified procedure from EP1831186A1:
Procedure
-
Deprotonation : Suspend (S)-methyl 2-amino-3-methylbutanoate hydrochloride (1.0 eq) in dry DMF. Add NaH (1.2 eq) at 0°C and stir for 30 min.
-
Alkylation : Add 4'-(bromomethyl)-2-cyanobiphenyl (1.1 eq) dropwise. Stir at 25°C for 18 h.
-
Workup : Quench with H₂O, extract with EtOAc, and concentrate.
-
Salt Formation : Treat the freebase with HCl (g) in Et₂O to precipitate the hydrochloride salt.
Optimized Parameters
| Parameter | Value |
|---|---|
| Base | NaH (60% dispersion) |
| Solvent | Anhydrous DMF |
| Temperature | 0°C → 25°C |
| Yield | 78–82% |
Alternative Route: Reductive Amination
A two-step method from WO2013190509A2 avoids harsh alkylation conditions:
-
Condense 4'-(formyl)-2-cyanobiphenyl with (S)-methyl 2-amino-3-methylbutanoate in MeOH.
-
Reduce the imine intermediate with NaBH₄.
Key Data
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (2.0 eq) |
| Solvent | MeOH |
| Yield | 70–75% |
Characterization Data
Spectroscopic Analysis
Chiral Purity
-
HPLC : Chiralcel OD-H column, hexane/i-PrOH (80:20), flow rate 1.0 mL/min. Retention time = 12.3 min (ee > 99%).
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| N-Alkylation | High yield, scalability | Requires anhydrous conditions |
| Reductive Amination | Mild conditions | Lower yield, longer reaction |
Q & A
Basic Research Question
- HPLC/LCMS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) and LCMS are used to confirm purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
- NMR spectroscopy : 1H-NMR in DMSO-d6 or CDCl3 verifies stereochemistry and functional groups. For example, characteristic peaks include δ 9.00 (brs, NH), 3.79 (s, OCH3), and 1.02 (s, tert-butyl groups) in related amino esters .
- Chiral analysis : Chiral HPLC or polarimetry ensures enantiomeric excess (>99%) for the (S)-configured methyl ester .
What experimental strategies optimize reaction yields for similar amino ester hydrochlorides?
Advanced Research Question
- Solvent and temperature screening : THF or DMF at 60–80°C enhances nucleophilicity in amidation steps .
- Catalyst tuning : Palladium-based catalysts (e.g., Pd(PPh3)4) with ligand optimization improve biphenyl coupling efficiency.
- Reagent stoichiometry : Excess trifluoroethyl triflate (2.0 eq) and slow addition of reducing agents (e.g., NaBH4) minimize side reactions .
- Workup refinement : Liquid-liquid extraction (ether/water) and column chromatography (hexane/ethyl acetate) remove unreacted starting materials .
How can conflicting NMR or LCMS data be resolved during characterization?
Advanced Research Question
- Deuterated solvent trials : Switching from DMSO-d6 to CDCl3 may resolve proton broadening caused by hygroscopicity or hydrogen bonding .
- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks, such as overlapping methyl/methylene signals in the biphenyl region.
- High-resolution mass spectrometry (HRMS) : Distinguishes isobaric impurities (e.g., demethylated byproducts) with <2 ppm mass accuracy.
- Comparative analysis : Cross-referencing with published spectra of structurally analogous compounds (e.g., methyl 4-cyanobenzoate derivatives) validates assignments .
What stability challenges arise during storage, and how are they mitigated?
Advanced Research Question
- Hydrolysis susceptibility : The ester group degrades in aqueous or acidic conditions. Storage at −20°C in desiccated, amber vials under nitrogen is critical .
- Light sensitivity : UV-Vis monitoring (e.g., λmax 254 nm) detects photodegradation; antioxidants (e.g., BHT) may stabilize labile moieties.
- Salt dissociation : Karl Fischer titration ensures low moisture content (<0.1%) to prevent HCl loss and free base formation .
How is enantiomeric excess (ee) quantified for the (S)-configured product?
Advanced Research Question
- Chiral derivatization : Reaction with Marfey’s reagent (FDAA) followed by HPLC separates diastereomers .
- Circular dichroism (CD) : Comparative CD spectra with enantiomerically pure standards confirm configuration.
- X-ray crystallography : Single-crystal analysis (e.g., P21 space group) definitively assigns absolute stereochemistry, as demonstrated for related amino esters .
What analytical contradictions arise in quantifying trace impurities, and how are they addressed?
Advanced Research Question
- Co-eluting peaks in HPLC : Gradient optimization (e.g., 5–95% acetonitrile over 30 min) or switching to UPLC improves resolution .
- False-positive MS signals : Collision-induced dissociation (CID) fragments differentiate isobaric impurities (e.g., methyl vs. ethyl esters).
- Residual solvent interference : Headspace GC-MS identifies volatile impurities (e.g., THF, DMF) not detected by LCMS .
What synthetic routes are explored to improve biphenyl coupling efficiency?
Advanced Research Question
- Microwave-assisted synthesis : Reduces reaction times (e.g., 1 hr vs. 24 hr) and improves yields by 10–15% .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer for sensitive intermediates.
- Protecting group strategies : tert-Butoxycarbonyl (Boc) or Fmoc groups prevent undesired side reactions at the amino group during coupling .
How does steric hindrance impact the reactivity of the biphenylmethylamino moiety?
Advanced Research Question
- Kinetic studies : Monitoring reaction rates via in situ IR or NMR reveals slower amidation at hindered sites (e.g., ortho-substituted biphenyls).
- Computational modeling : Density functional theory (DFT) predicts transition-state energies, guiding reagent selection (e.g., bulkier bases for deprotonation) .
- Alternative coupling agents : HATU or PyBOP outperforms EDCl/HOBt in sterically congested environments .
What methodologies validate biological activity in target engagement assays?
Advanced Research Question
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) to target proteins (e.g., enzymes or receptors).
- Fluorescence polarization : Measures displacement of fluorescent probes in competitive binding assays.
- Metabolic stability assays : Liver microsome incubations (human/rat) assess susceptibility to cytochrome P450-mediated degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
